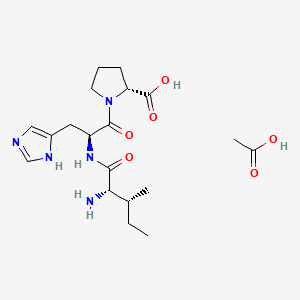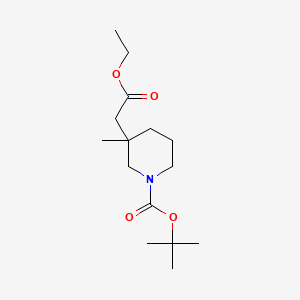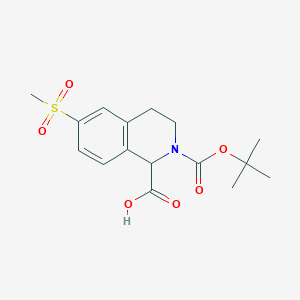
2-tert-butoxycarbonyl-6-methylsulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butoxycarbonyl-6-methylsulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a methylsulfonyl group, and an isoquinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butoxycarbonyl-6-methylsulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid typically involves multiple steps. One common method is to start with N-Boc-aminocarbols, which are reacted with cyclopentadienyl diruthenium linkages (Cp2RuCl) to form an intermediate. This intermediate is then further reacted with 1,2,3,4-tetrahydroisoquinoline to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-butoxycarbonyl-6-methylsulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The isoquinoline core can be reduced under specific conditions to form dihydro derivatives.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Free amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-tert-butoxycarbonyl-6-methylsulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-tert-butoxycarbonyl-6-methylsulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active compound. The isoquinoline core can interact with various molecular targets, including enzymes and receptors, to exert its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-tert-butoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid: Similar structure but lacks the methylsulfonyl group.
2-tert-butoxycarbonyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid: Contains additional chlorine substituents.
Uniqueness
2-tert-butoxycarbonyl-6-methylsulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is unique due to the presence of both the Boc protecting group and the methylsulfonyl group
Eigenschaften
Molekularformel |
C16H21NO6S |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-6-methylsulfonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C16H21NO6S/c1-16(2,3)23-15(20)17-8-7-10-9-11(24(4,21)22)5-6-12(10)13(17)14(18)19/h5-6,9,13H,7-8H2,1-4H3,(H,18,19) |
InChI-Schlüssel |
WNBYMTDZMJETRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


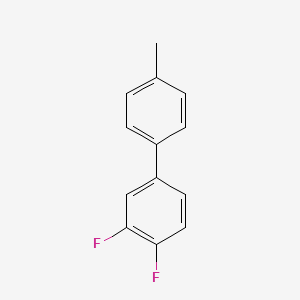
![1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxald ehyde](/img/structure/B14767736.png)
![7-Tert-butoxycarbonyl-1,7-diazaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B14767751.png)
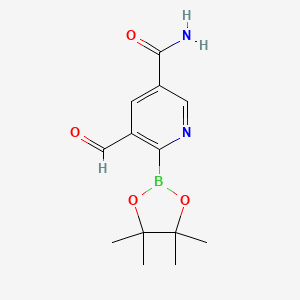

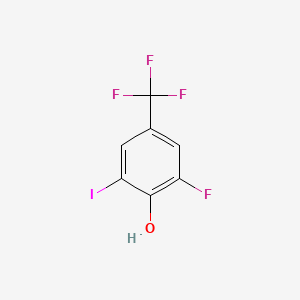
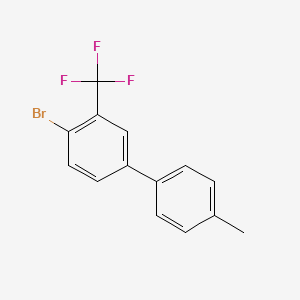
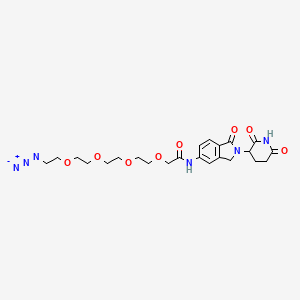
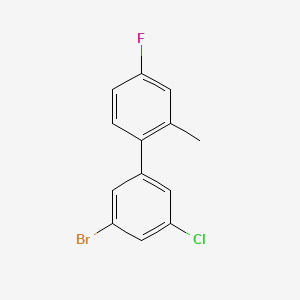
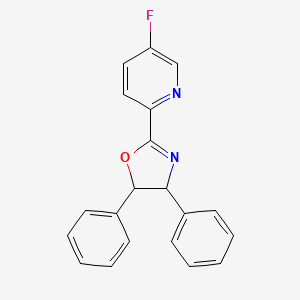
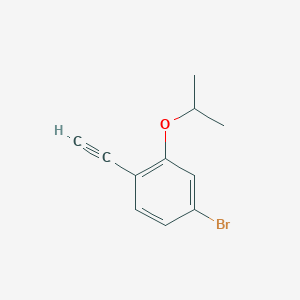
![2-(3'-Chloro-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14767807.png)
